molecular formula C7H7Cl2N B1300165 3,5-Dichloro-4-methylaniline CAS No. 54730-35-7

3,5-Dichloro-4-methylaniline

Cat. No. B1300165
CAS RN: 54730-35-7
M. Wt: 176.04 g/mol
InChI Key: GTEUMCIATAHZFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dichloro-4-methylaniline is a chlorinated methylaniline derivative, a type of aromatic amine where chlorine and methyl groups are substituted on the aniline ring. While the provided papers do not directly discuss 3,5-Dichloro-4-methylaniline, they do provide insights into the behavior of structurally related compounds, which can be useful in understanding the properties and reactivity of 3,5-Dichloro-4-methylaniline.

Synthesis Analysis

The synthesis of related compounds involves the introduction of chlorine and methyl groups onto an aniline ring. For example, the synthesis of compounds with 3,4-dichloro-2,5-diamido-substituted pyrrole units linked via benzene rings has been reported . Although the exact synthesis of 3,5-Dichloro-4-methylaniline is not detailed, similar synthetic strategies may be employed, such as chlorination reactions and the use of directing groups to achieve the desired substitution pattern.

Molecular Structure Analysis

The molecular structure of chlorinated anilines can be influenced by the presence of substituents, which can affect the electron distribution and hydrogen bonding within the molecule. For instance, the formation of pyrrole anion dimers via NH...N- hydrogen bonds in related compounds suggests that 3,5-Dichloro-4-methylaniline may also engage in specific intermolecular interactions . Additionally, the influence of chlorine and methyl groups on the vibrational modes of the amino group has been investigated in similar molecules .

Chemical Reactions Analysis

Chlorinated methylanilines can undergo various chemical reactions, including binding to macromolecules and metabolic transformations. For example, 4-chloro-2-methylaniline has been shown to bind extensively to protein, DNA, and RNA in rat liver, with enzymatic activity leading to irreversible binding of radioactivity from labeled 4-chloro-2-methylaniline to macromolecules . These findings suggest that 3,5-Dichloro-4-methylaniline may also form reactive metabolites capable of binding to biological macromolecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated anilines can be deduced from spectroscopic and computational studies. For instance, the spectroscopic analysis of 3,4-difluoroaniline provides insights into the vibrational spectra, NMR chemical shifts, and UV absorption spectra, which are supported by theoretical calculations . Similarly, the crystal structure and hydrogen bonding in chloroacetates of methylaniline derivatives have been studied using X-ray diffraction and 35Cl NQR spectroscopy . These studies can inform the expected properties of 3,5-Dichloro-4-methylaniline, such as its spectroscopic characteristics and potential for hydrogen bonding.

Scientific Research Applications

Biological Monitoring and Environmental Exposure

3,5-Dichloro-4-methylaniline is a significant marker in environmental and health studies. Turci et al. (2006) established that dichloroanilines (DCAs), including 3,5-DCA, are markers for certain non-persistent pesticides. These compounds, and by extension 3,5-DCA, can be traced in human urine, indicating exposure primarily through diet. This has implications for monitoring environmental and occupational exposure to pesticides, as well as assessing potential health risks like endocrine disruption (Turci et al., 2006).

Role in Carcinogenesis Studies

4-Chloro-2-methylaniline, a related compound, has been investigated for its potential role in carcinogenesis. Hill et al. (1979) studied its biochemical interactions, noting that it binds extensively to proteins, DNA, and RNA in rat liver. Such studies are crucial for understanding the mechanisms of action and potential risks of similar chemicals, including 3,5-Dichloro-4-methylaniline (Hill, Shih, & Struck, 1979).

Antioxidant and Chemical Synthesis Applications

The compound has applications in the field of chemical synthesis and antioxidation. Topçu et al. (2021) synthesized novel compounds using 3,5-dichloroaniline, demonstrating significant antioxidant activities. This suggests potential uses in developing antioxidants to manage oxidative stress conditions (Topçu et al., 2021).

Studies in Toxicology and Chemical Safety

Research on the toxicological effects of related haloanilines, including 3,5-dihaloanilines, is essential for chemical safety. Hong et al. (2000) examined the nephrotoxic effects of these compounds, providing valuable insights into their safety profile and potential risks in industrial and pharmaceutical applications (Hong, Anestis, Henderson, & Rankin, 2000).

Environmental Monitoring

3,5-Dichloro-4-methylaniline is also relevant in monitoring environmental pollution. Wegman and Korte (1981) reported on the presence of dichloroanilines, including 3,5-DCA, in Dutch rivers, highlighting the importance of these compounds as indicators of water quality and pollution levels (Wegman & Korte, 1981).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It poses risks of acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

properties

IUPAC Name

3,5-dichloro-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N/c1-4-6(8)2-5(10)3-7(4)9/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTEUMCIATAHZFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30348861
Record name 3,5-dichloro-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-4-methylaniline

CAS RN

54730-35-7
Record name 3,5-dichloro-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

61.5 parts of 2,3,5,6-tetrachloro-4-methylaniline, 180 parts of phenol and 15 parts of a 1% strength palladium/charcoal catalyst are reacted with hydrogen under a maximum pressure of 50 bar at 180° C. in a tantalum autoclave, in the presence of a small amount of hydrochloric acid, in the course of 5 hours, while stirring. After the pressurized vessel has been cooled and the pressure released, the mixture is diluted with 300 parts of water and 200 parts of toluene, rendered alkaline, heated to 90°, and separated from the catalyst. The catalyst is boiled up with toluene, and the combined toluene solutions are distilled. 44 parts of 3,5-dichloro-4-methylaniline, bp. 146°-155°/18 mbar, 98% strength, are obtained; yield: 98% of theory.
Name
2,3,5,6-tetrachloro-4-methylaniline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Dissolve 1,3-dichloro-2-methyl-5-nitrobenzene (0.50 g, 2.43 mmol) in DMF and treat with tin (II) chloride dihydrate (2.74 g, 12.1 mmol) in a single portion. Stir the reaction for 1 hour, dilute with ethyl acetate, and filter through celite. Wash the filtrate four times with water and twice with brine, dry over MgSO4, filter and concentrate to a dark oil. Purify the residue by silica gel chromatography eluting with a gradient of 5% to 10% ethyl acetate in hexanes to give 342 mg (80%) of the titled product as white flakes.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.74 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dichloro-4-methylaniline
Reactant of Route 2
Reactant of Route 2
3,5-Dichloro-4-methylaniline
Reactant of Route 3
Reactant of Route 3
3,5-Dichloro-4-methylaniline
Reactant of Route 4
Reactant of Route 4
3,5-Dichloro-4-methylaniline
Reactant of Route 5
Reactant of Route 5
3,5-Dichloro-4-methylaniline
Reactant of Route 6
Reactant of Route 6
3,5-Dichloro-4-methylaniline

Citations

For This Compound
6
Citations
R Moningka, FA Romero, NB Hastings, Z Guo… - Bioorganic & Medicinal …, 2020 - Elsevier
Here, we report the discovery of a new class of NPBWR1 antagonists identified from a fragment-based screen. Compound 1 (cAMP IC 50 = 250 µM; LE = 0.29) emerged as an initial hit. …
Number of citations: 9 www.sciencedirect.com
S Banfi, M Cavazzini, G Pozzi, SV Barkanova… - Journal of the …, 2000 - pubs.rsc.org
The mechanism of peracetic acid interactions with MnIII complexes of meso-tetra(2,6-dichloro-4-R-phenyl)porphyrins (RTDCPPMnCl; R = CH3O, H, Br, Cl or NO2) in acetonitrile–acetic …
Number of citations: 23 pubs.rsc.org
SM Bromidge, S Dabbs, DT Davies… - Journal of medicinal …, 1998 - ACS Publications
The synthesis, biological activity, and molecular modeling of a novel series of substituted 1-(3-pyridylcarbamoyl)indolines are reported. These compounds are isosteres of the previously …
Number of citations: 82 pubs.acs.org
OA Volkov, AJ Brockway, SA Wring… - Journal of medicinal …, 2018 - ACS Publications
New therapeutic options are needed for treatment of human African trypanosomiasis (HAT) caused by protozoan parasite Trypanosoma brucei. S-Adenosylmethionine decarboxylase (…
Number of citations: 11 pubs.acs.org
M Helmstadter, A Kaiser, S Brunst… - Journal of Medicinal …, 2021 - ACS Publications
Non-alcoholic steatohepatitis (NASH) presents as an epidemic chronic liver disease that is closely associated with metabolic disorders and involves hepatic steatosis, inflammation, and …
Number of citations: 11 pubs.acs.org
魏钰洋, 谢佳, 王帅, 丁晓帆, 杨紫薇… - Chinese Journal of …, 2023 - search.ebscohost.com
: 为了能够定量评价南方根结线虫Meloidogyne incognita 2 龄幼虫的趋化性, 本研究以Pluronic F-127 胶体为载体, 建立了一种能够借助体式显微镜相机及ImageJ 灰度值统计法对根结线虫…
Number of citations: 3 search.ebscohost.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.